molecular formula C13H18N2OS2 B2571680 3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione CAS No. 450352-38-2

3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione

Cat. No.: B2571680
CAS No.: 450352-38-2
M. Wt: 282.42
InChI Key: JAUSOJDXPSTGRF-UHFFFAOYSA-N
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Description

3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of appropriate thiourea derivatives with benzyl halides and 2-methoxyethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiadiazinane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione
  • 3-Benzyl-5-(2-chloroethyl)-1,3,5-thiadiazinane-2-thione
  • 3-Benzyl-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione

Uniqueness

3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

3-benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS2/c1-16-8-7-14-10-15(13(17)18-11-14)9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUSOJDXPSTGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CN(C(=S)SC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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